molecular formula C6FeN6-3 B076249 Ferricyanide CAS No. 13408-62-3

Ferricyanide

Cat. No. B076249
CAS RN: 13408-62-3
M. Wt: 211.95 g/mol
InChI Key: YAGKRVSRTSUGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferricyanide is a chemical compound with the formula K3[Fe(CN)6]. It is a bright red crystalline substance that is soluble in water. Ferricyanide is an important compound that has found numerous applications in scientific research.

Scientific Research Applications

Evaluation of Ferricyanide Effects on Microorganisms

Liu, Sun, Zhai, and Dong (2009) studied the impact of ferricyanide on the growth and viability of E. coli. They found that ferricyanide concentrations below 25.0mM had negligible effects on growth and morphology, whereas higher concentrations inhibited growth and affected bacterial viability (Liu, Sun, Zhai, & Dong, 2009).

Ferricyanide in Bioassays for Water Quality

Catterall et al. (2010) utilized ferricyanide in bioassays for determining water quality parameters. They demonstrated good correlation between ferricyanide-mediated respiration assays and standard cell density measurements, indicating the suitability of ferricyanide in monitoring microbial populations in water quality assessments (Catterall, Robertson, Teasdale, Welsh, & John, 2010).

Ferricyanide in Cell Attachment and Replication

Ellem and Kay (1983) found that potassium ferricyanide stimulates cell attachment and replication in human melanoma cells, especially when serum is a limiting growth factor. They suggested that ferricyanide may provide energy for cell surface processes important for attachment and replication (Ellem & Kay, 1983).

Ferricyanide in Antimicrobial Susceptibility Testing

Chotinantakul, Suginta, and Schulte (2014) adapted a ferricyanide-based electrochemical cell respiration assay for antimicrobial susceptibility testing. They demonstrated that ferricyanide can be used to measure drug-induced cell death in bacterial populations (Chotinantakul, Suginta, & Schulte, 2014).

Ferricyanide in Bioconjugation Applications

Obermeyer et al. (2014) identified ferricyanide as a mild and efficient oxidant for coupling anilines and o-aminophenols on protein substrates. This application is significant for creating complex bioconjugates in biotechnology and materials applications (Obermeyer, Jarman, Netirojjanakul, El Muslemany, & Francis, 2014).

Ferricyanide in Environmental Toxicology

Tarasova, Stom, and Kudryasheva (2011) explored the impact of humic substances on the toxicity of ferricyanide solutions. Their findings contribute to understanding the environmental impact and management of ferricyanide contamination (Tarasova, Stom, & Kudryasheva, 2011).

Ferricyanide in Microbial Fuel Cells

Lawson, Rossi, Regan, and Logan (2020) investigated the impact of ferricyanide as a cathodic electron acceptor in microbial fuel cells, highlighting its effect on internal resistance and power densities (Lawson, Rossi, Regan, & Logan, 2020).

properties

CAS RN

13408-62-3

Product Name

Ferricyanide

Molecular Formula

C6FeN6-3

Molecular Weight

211.95 g/mol

IUPAC Name

iron(3+);hexacyanide

InChI

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3

InChI Key

YAGKRVSRTSUGEY-UHFFFAOYSA-N

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3]

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3]

synonyms

ferric hexacyanide
ferricyanide
hexacyanoferrate III
iron-hexacyanide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferricyanide
Reactant of Route 2
Ferricyanide

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